Boc-D-Pentafluorophenylalanine
Overview
Description
Boc-D-Pentafluorophenylalanine is a synthetic amino acid derivative of phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pentafluorophenyl moiety attached to the amino acid alanine . This compound has gained significant attention in medicinal chemistry due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Pentafluorophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Pentafluorophenyl Group: The protected amino acid is then subjected to a reaction with pentafluorobenzene under specific conditions to introduce the pentafluorophenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: Boc-D-Pentafluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields D-Pentafluorophenylalanine.
Scientific Research Applications
Boc-D-Pentafluorophenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those requiring fluorinated amino acids for enhanced stability and activity.
Medicinal Chemistry: The compound is investigated for its potential in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Biological Studies: It is used in studies involving protein structure and function, as the fluorinated phenylalanine can provide insights into protein-ligand interactions.
Mechanism of Action
The mechanism of action of Boc-D-Pentafluorophenylalanine involves its incorporation into peptides and proteins, where the pentafluorophenyl group can interact with various molecular targets. The fluorine atoms enhance the compound’s binding affinity and selectivity for specific targets, potentially altering the biological activity of the resulting peptides .
Comparison with Similar Compounds
Boc-L-Pentafluorophenylalanine: Similar in structure but with the L-configuration, used in peptide synthesis.
Fmoc-Pentafluorophenylalanine: Another fluorinated phenylalanine derivative used in solid-phase peptide synthesis.
Uniqueness: Boc-D-Pentafluorophenylalanine is unique due to its D-configuration and the presence of the Boc protecting group, which makes it particularly useful in the synthesis of peptides with specific stereochemistry and enhanced stability .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDKQMIDSLETST-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929296 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136207-26-6 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Pentafluorophenylalanine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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